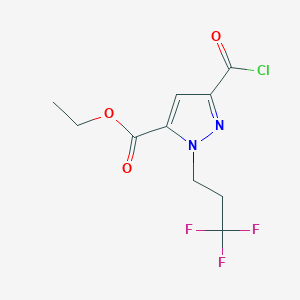
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a trifluoropropyl group and a carbonochloridoyl group, making it a unique and valuable molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides. This method allows for the regioselective formation of the pyrazole ring . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve one-pot multicomponent processes, which are advantageous due to their simplicity and cost-effectiveness. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- Ethyl 5-ethynylanthranilate
- 1,3,5-trisubstituted pyrazoles
- 3,4,5-trisubstituted pyrazoles
Uniqueness
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1946814-05-6 |
|---|---|
Molecular Formula |
C10H10ClF3N2O3 |
Molecular Weight |
298.64 |
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H10ClF3N2O3/c1-2-19-9(18)7-5-6(8(11)17)15-16(7)4-3-10(12,13)14/h5H,2-4H2,1H3 |
InChI Key |
JSBHGMUVOAGZJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


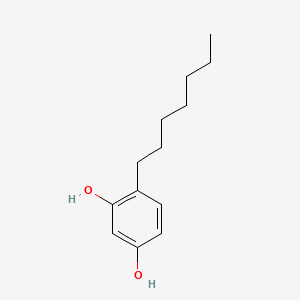
![10,12-Dimethyl-5-oxido-8-phenyl-4-oxa-3,8,10,12-tetraza-5-azoniatricyclo[7.4.0.02,6]trideca-1(9),2,5-triene-7,11,13-trione](/img/structure/B1653685.png)
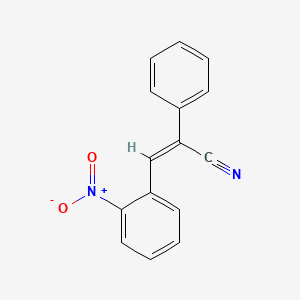
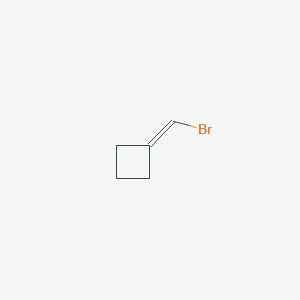
![2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1653688.png)
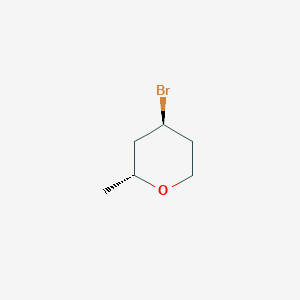
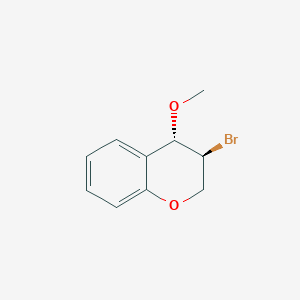
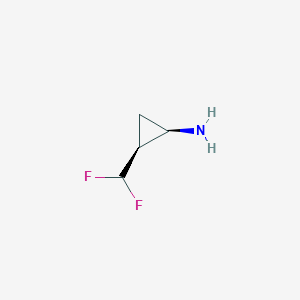
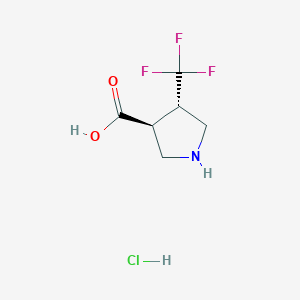
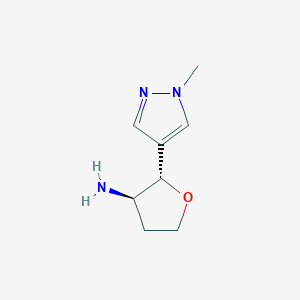
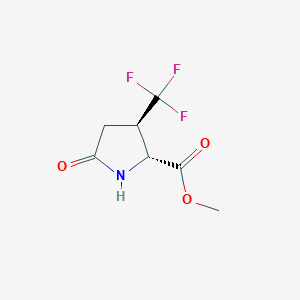
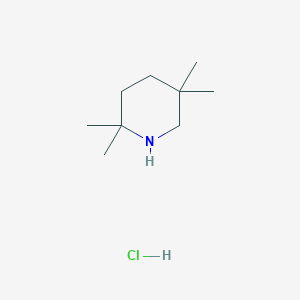
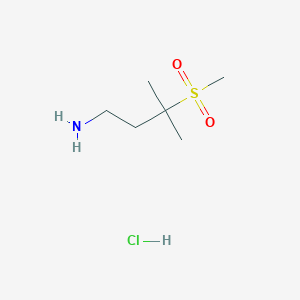
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)
